molecular formula C7H6ClNOS B1345724 1-Chloro-2-methyl-3-(sulfinylamino)benzene CAS No. 82608-90-0

1-Chloro-2-methyl-3-(sulfinylamino)benzene

Cat. No.: B1345724
CAS No.: 82608-90-0
M. Wt: 187.65 g/mol
InChI Key: WDFSGTRWQNTXKB-UHFFFAOYSA-N
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Description

1-Chloro-2-methyl-3-(sulfinylamino)benzene is an aromatic compound characterized by the presence of a chlorine atom, a methyl group, and a sulfinylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-methyl-3-(sulfinylamino)benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-methyl-3-(sulfinylamino)benzene using chlorine gas in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methyl-3-(sulfinylamino)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The sulfinylamino group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: The sulfinylamino group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Major Products:

    Substitution: Formation of compounds with different substituents replacing the chlorine atom.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

1-Chloro-2-methyl-3-(sulfinylamino)benzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-methyl-3-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The chlorine atom and methyl group can also affect the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    1-Chloro-2-methylbenzene: Lacks the sulfinylamino group, resulting in different chemical properties and reactivity.

    2-Methyl-3-(sulfinylamino)benzene:

    1-Chloro-3-(sulfinylamino)benzene: Different position of the methyl group, leading to variations in reactivity and interactions.

This detailed overview provides a comprehensive understanding of 1-Chloro-2-methyl-3-(sulfinylamino)benzene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-chloro-2-methyl-3-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNOS/c1-5-6(8)3-2-4-7(5)9-11-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFSGTRWQNTXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231927
Record name Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82608-90-0
Record name Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082608900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-chloro-2-methyl-N-sulfinyl-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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